molecular formula C22H28ClNO B5226616 4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine;hydrochloride

4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine;hydrochloride

Cat. No.: B5226616
M. Wt: 357.9 g/mol
InChI Key: RRZONMKRYZOTOH-UHFFFAOYSA-N
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Description

4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C22H27NO It is known for its unique structure, which includes an ethoxy group, diethylamine, and diphenyl groups attached to a butynyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxybenzene, diethylamine, and diphenylacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The ethoxy and diethylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor for pharmaceutical compounds.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N,N-diethyl-4,4-diphenyl-2-butyn-1-amine: A closely related compound with similar structural features.

    N,N-diethyl-4,4-diphenylbut-2-yn-1-amine: Lacks the ethoxy group but shares the core structure.

    4-ethoxy-N,N-dimethyl-4,4-diphenylbut-2-yn-1-amine: Similar but with different alkyl groups on the nitrogen atom.

Uniqueness

4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-ethoxy-N,N-diethyl-4,4-diphenylbut-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO.ClH/c1-4-23(5-2)19-13-18-22(24-6-3,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7-12,14-17H,4-6,19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZONMKRYZOTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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